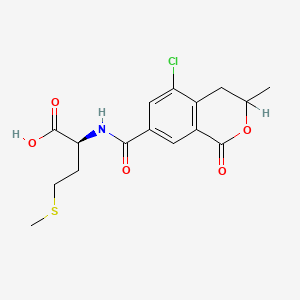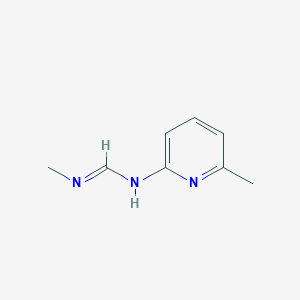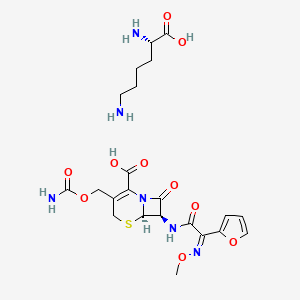
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
科学研究应用
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of catalysts and polymerization processes
作用机制
The mechanism of action of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol
- 2-(4,5-Dihydro-1,3-oxazol-2-ylmethyl)phenol
- 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
Uniqueness
2-(4,5-Dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diol functionality allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds .
属性
CAS 编号 |
63551-42-8 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H13NO3/c1-7(4-9,5-10)6-8-2-3-11-6/h9-10H,2-5H2,1H3 |
InChI 键 |
YNFUKTJSEQPIBM-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)C1=NCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


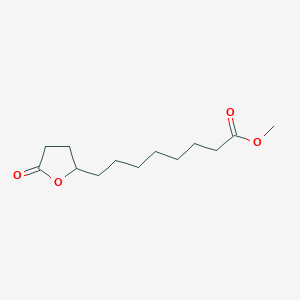

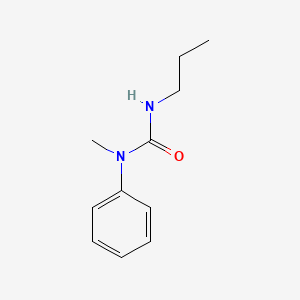
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
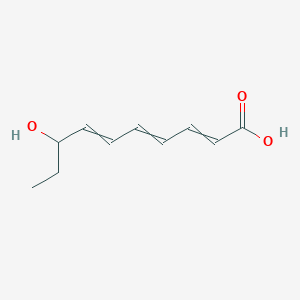
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
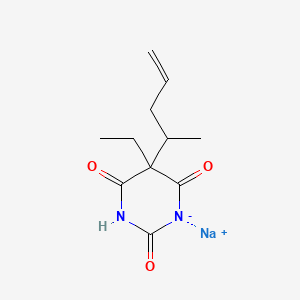
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)

